3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine
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Overview
Description
3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine is an organic compound that features a piperidine ring bonded to a phenoxy group, which is further substituted with fluoro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine typically involves the reaction of 4-fluoro-3-(trifluoromethyl)phenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)piperidine
- 4-(Trifluoromethoxy)phenoxy piperidine
Uniqueness
3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenoxy]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO/c13-11-4-3-8(6-10(11)12(14,15)16)18-9-2-1-5-17-7-9/h3-4,6,9,17H,1-2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVNXPREAPWAEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC(=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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